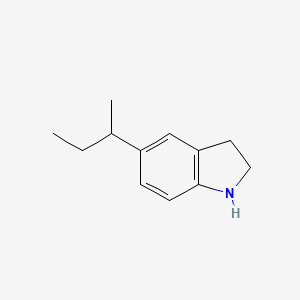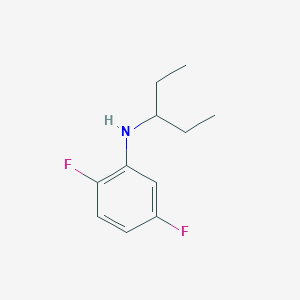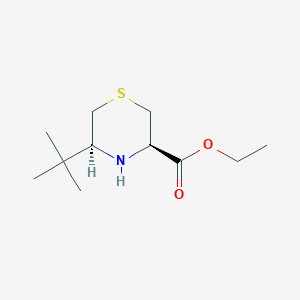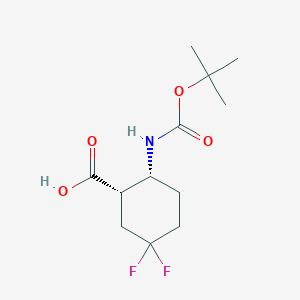![molecular formula C12H19NO5 B13335068 (1S,3S,4R)-7-(tert-Butoxycarbonyl)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13335068.png)
(1S,3S,4R)-7-(tert-Butoxycarbonyl)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3S,4R)-7-(tert-Butoxycarbonyl)-3-hydroxy-7-azabicyclo[221]heptane-1-carboxylic acid is a nitrogen-containing heterocyclic compound This compound is notable for its unique bicyclic structure, which includes a seven-membered ring fused to a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,4R)-7-(tert-Butoxycarbonyl)-3-hydroxy-7-azabicyclo[221]heptane-1-carboxylic acid typically involves multiple stepsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents. The process may also include purification steps such as crystallization and chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,3S,4R)-7-(tert-Butoxycarbonyl)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to remove the Boc protecting group under acidic conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products
The major products formed from these reactions include the corresponding carbonyl compound from oxidation, the deprotected amine from reduction, and various substituted derivatives from substitution reactions.
Wissenschaftliche Forschungsanwendungen
(1S,3S,4R)-7-(tert-Butoxycarbonyl)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a building block in the design of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of (1S,3S,4R)-7-(tert-Butoxycarbonyl)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,3S,4R)-7-(tert-Butoxycarbonyl)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid: shares similarities with other nitrogen-containing heterocyclic compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific bicyclic structure and the presence of the Boc protecting group. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C12H19NO5 |
|---|---|
Molekulargewicht |
257.28 g/mol |
IUPAC-Name |
(1S,3S,4R)-3-hydroxy-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C12H19NO5/c1-11(2,3)18-10(17)13-7-4-5-12(13,9(15)16)6-8(7)14/h7-8,14H,4-6H2,1-3H3,(H,15,16)/t7-,8+,12+/m1/s1 |
InChI-Schlüssel |
MMWLYNIDGURLNG-LWINAJNOSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@]1(C[C@@H]2O)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C2CCC1(CC2O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2R)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid](/img/structure/B13335011.png)








